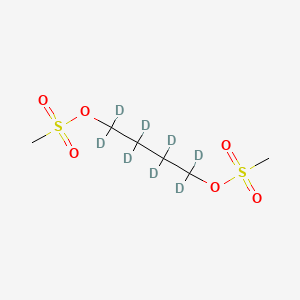

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is an essential compound in the biomedical industry. It plays a key role in drug development and research for diverse ailments. Its multifaceted utility encompasses investigations into the impact of inflammation and therapeutic assessment for arthritis, rheumatism, and additional inflammatory disorders .

Synthesis Analysis

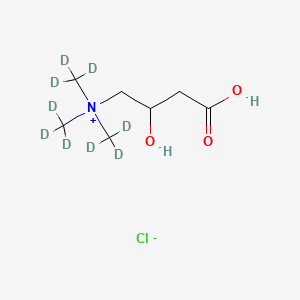

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be synthesized from Trichloroacetonitrile and α-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris (2-methylpropanoate) . It also appears as a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide .Molecular Structure Analysis

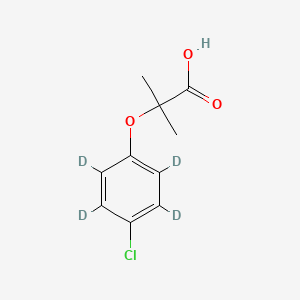

The molecular formula of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is C19H30O10, with a molecular weight of 418.44 . It contains a total of 59 bonds, including 29 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Scientific Research Applications

Crystal Polymorphism Studies

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate: has been investigated for its crystal polymorphism, which is crucial in understanding the physical properties of pharmaceutical compounds . Polymorphic forms can exhibit different stability, melting points, and dissolution rates, affecting the drug’s efficacy and shelf life. This compound’s polymorphism has been characterized by Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and single crystal analysis, revealing two polymorphic forms that differ significantly in their molecular conformations .

Glycosidation Reactions

This compound plays a significant role in glycosidation reactions, particularly in the synthesis of glycosides of glucuronic acid . The presence of the carboxylic group at the C-5 position poses a challenge in activating the anomeric center for glycoside bond formation. Research into overcoming this hurdle is vital for the synthesis of biologically important uronic acid glycosides and complex oligosaccharides .

Biomedical Research

In the biomedical industry, Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a key player in drug development and research for various ailments. Its applications include investigating the impact of inflammation and therapeutic assessment for conditions such as arthritis and rheumatism .

Synthesis of Prodrugs

The compound is utilized in the synthesis of prodrugs, where it acts as an intermediate that is metabolized to become an active pharmacological agent. This process is essential for developing drugs with improved bioavailability and targeted delivery .

Material Stability Analysis

Understanding the stability of reactive synthetic intermediates like Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is important for their use as materials in pharmaceutical formulations. The compound’s crystal forms and polymorphs play a significant role in determining its stability as a material .

Metabolite Labeling

This compound is also used in the labeling of metabolites, such as during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide, where it serves as a by-product intermediate. Such labeled metabolites are important for studying drug metabolism and disposition .

Mechanism of Action

Target of Action

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is primarily targeted towards inflammation and is used in the therapeutic assessment for ailments such as arthritis and rheumatism . It is also a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide, a labelled Nicotine metabolite .

Mode of Action

It is known to interact with its targets to mediate inflammation impact

Biochemical Pathways

The compound is involved in the biochemical pathways related to inflammation and nicotine metabolism . The downstream effects of these pathways could potentially include the alleviation of inflammation symptoms and the metabolism of nicotine, respectively.

Pharmacokinetics

It is known to be soluble in dichloromethane, ethyl acetate, and methanol This solubility could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate’s action are likely related to its role in inflammation and nicotine metabolism . .

Action Environment

The action, efficacy, and stability of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate could potentially be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be affected by the solvent environment

properties

IUPAC Name |

methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBWOCDKQXZRRC-PQZNDWDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.